molecular formula C16H12F2N2O2S B2365970 N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide CAS No. 868371-15-7

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide

Cat. No.: B2365970
CAS No.: 868371-15-7
M. Wt: 334.34
InChI Key: KCYONOBFCIJCGU-MNDPQUGUSA-N
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Description

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide is a benzothiazole-derived compound featuring a 1,3-benzothiazole core substituted with two fluorine atoms at positions 4 and 6, a methyl group at position 3, and a 3-methoxybenzamide moiety. The compound’s stereoelectronic properties, such as hydrogen-bonding capacity (via the methoxy and amide groups) and lipophilicity (due to fluorine and methyl substituents), likely influence its reactivity and biological interactions. Structural characterization of such molecules typically employs crystallographic tools like SHELXL for refinement and ORTEP for visualization .

Properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2S/c1-20-14-12(18)7-10(17)8-13(14)23-16(20)19-15(21)9-4-3-5-11(6-9)22-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYONOBFCIJCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Features and Retrosynthetic Analysis

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide contains several key structural elements that guide its synthesis: a 4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene core and a 3-methoxybenzamide group connected through an imine linkage. The (Z)-configuration at the C2 position is critical for its biological properties and must be carefully controlled during synthesis.

From a retrosynthetic perspective, the compound can be divided into two main fragments:

  • The 4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazole core
  • The 3-methoxybenzamide component

The challenge lies in effectively coupling these components while maintaining the desired stereochemistry at the ylidene double bond.

Synthesis via 2-Mercaptobenzimidazole Derivatization

Theoretical Framework

This synthetic approach draws from established methodologies for thiazolo[3,2-a]benzimidazoles, which share structural similarities with our target compound. The strategy involves modifying a 2-mercaptobenzimidazole precursor through a series of transformations to obtain the desired benzothiazole scaffold.

Synthetic Procedure

Preparation of Fluorinated Precursor

The synthesis begins with the preparation of a suitably fluorinated benzimidazole precursor. This can be accomplished by reacting 3,5-difluoro-2-nitroaniline with formic acid under reflux conditions, followed by reduction of the nitro group to form the corresponding benzimidazole.

3,5-difluoro-2-nitroaniline + HCOOH → 5,7-difluoro-2-nitrobenzimidazole
5,7-difluoro-2-nitrobenzimidazole + Reducing agent → 5,7-difluoro-1H-benzimidazole
Conversion to 2-Mercaptobenzimidazole Derivative

The benzimidazole is then converted to the corresponding 2-mercapto derivative using carbon disulfide in basic conditions, followed by acidification.

5,7-difluoro-1H-benzimidazole + CS2/KOH → 5,7-difluoro-2-mercapto-1H-benzimidazole
N-Methylation

The N-methylation step is critical for introducing the 3-methyl group in the target molecule. This can be achieved using methyl iodide in the presence of potassium carbonate.

5,7-difluoro-2-mercapto-1H-benzimidazole + CH3I/K2CO3 → 5,7-difluoro-3-methyl-2-mercapto-1H-benzimidazole
Cyclization to Benzothiazole

The final step involves the reaction with the 3-methoxybenzoyl chloride to form the target compound through a cyclization process.

5,7-difluoro-3-methyl-2-mercapto-1H-benzimidazole + 3-methoxybenzoyl chloride → this compound

Reaction Conditions and Considerations

The reaction conditions for the final coupling step are particularly important to ensure the correct (Z)-configuration. This typically involves:

  • Temperature: 70-80°C
  • Solvent: N,N-dimethylformamide or tetrahydrofuran
  • Base: Triethylamine or potassium carbonate
  • Reaction time: 12-24 hours

The reaction should be monitored by thin-layer chromatography to determine completion, and the product is typically purified by column chromatography.

Direct Synthesis from 4,6-Difluoro-3-methylbenzothiazolin-2-one

Theoretical Approach

This synthetic route is adapted from methodologies used for similar benzothiazole derivatives and takes advantage of directly functionalizing a benzothiazolin-2-one scaffold.

Synthetic Procedure

Preparation of 4,6-Difluoro-3-methylbenzothiazolin-2-one

The synthesis starts with the reaction of 3,5-difluoroaniline with carbon disulfide and methyl iodide to form the corresponding dithiocarbamate, which is then cyclized to form 4,6-difluoro-3-methylbenzothiazolin-2-one.

3,5-difluoroaniline + CS2/NaOH → 3,5-difluorophenyl dithiocarbamate
3,5-difluorophenyl dithiocarbamate + CH3I → 3,5-difluoro-N-methyl-dithiocarbamate
3,5-difluoro-N-methyl-dithiocarbamate → 4,6-difluoro-3-methylbenzothiazolin-2-one
Conversion to Benzothiazole-2-thione

The benzothiazolin-2-one is then converted to the corresponding thione using Lawesson's reagent.

4,6-difluoro-3-methylbenzothiazolin-2-one + Lawesson's reagent → 4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazole-2-thione
Reaction with 3-Methoxybenzoyl Chloride

The final step involves the reaction of the thione with 3-methoxybenzoyl chloride to form the target ylidene derivative.

4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazole-2-thione + 3-methoxybenzoyl chloride → this compound

Optimization Parameters

For optimal yield and purity, the following parameters should be controlled:

  • Solvent selection: Anhydrous tetrahydrofuran provides good results
  • Temperature: The reaction with 3-methoxybenzoyl chloride should be conducted at 0°C initially, then allowed to warm to room temperature
  • Reaction time: 4-6 hours typically provides complete conversion
  • Purification: Recrystallization from ethanol/water provides the product in high purity

Modified Alkylation of 2,6-Difluoro-3-hydroxybenzamide

Theoretical Background

This approach is adapted from the synthesis of 5-substituted benzothiazole derivatives described in the literature. It involves the alkylation of 2,6-difluoro-3-hydroxybenzamide followed by a series of transformations to introduce the benzothiazole ring system.

Synthetic Procedure

Preparation of 2,6-Difluoro-3-methoxybenzamide

The synthesis begins with the commercially available 2,6-difluoro-3-methoxybenzamide, which can be demethylated to the corresponding phenol using boron tribromide.

2,6-difluoro-3-methoxybenzamide + BBr3 → 2,6-difluoro-3-hydroxybenzamide
Alkylation of the Phenol

The phenol is then alkylated with an appropriate alkylating agent to introduce the required substituents.

2,6-difluoro-3-hydroxybenzamide + Alkylating agent/K2CO3 → Alkylated intermediate
Construction of the Benzothiazole Core

The benzothiazole core is constructed through a series of transformations involving the reaction with appropriate thiols and cyclization agents.

Alkylated intermediate + Thiol reagent → Thiol intermediate
Thiol intermediate → Cyclized product → this compound

Critical Reaction Parameters

Table 1. Key Reaction Parameters for the Alkylation Method

Parameter Optimal Condition Impact on Yield
Solvent Dimethylformamide High
Temperature 70-80°C Medium
Reaction Time 8-12 hours Medium
Base Potassium carbonate High
Alkylating Agent Methyl iodide or dimethyl sulfate High
Purification Method Column chromatography (ethyl acetate/hexane) -

This method typically provides yields of 65-75% after purification.

Synthesis via Benzothiazole Ring Formation

Theoretical Approach

This approach is based on the classical methods for constructing benzothiazole rings from appropriately substituted anilines, as described in recent literature on benzothiazole synthesis.

Synthetic Procedure

Preparation of Fluorinated Aniline Precursor

The synthesis begins with the preparation of a suitably fluorinated aniline derivative.

3,5-difluoroaniline → Various intermediates → 3,5-difluoro-N-methylaniline
Benzothiazole Ring Formation

The benzothiazole ring is formed by reacting the aniline derivative with potassium thiocyanate and bromine in glacial acetic acid.

3,5-difluoro-N-methylaniline + KSCN/Br2/Glacial acetic acid → 4,6-difluoro-3-methyl-2-amino-1,3-benzothiazole
Conversion to Ylidene Derivative

The 2-amino group is then converted to the ylidene derivative through a series of transformations involving 3-methoxybenzoic acid.

4,6-difluoro-3-methyl-2-amino-1,3-benzothiazole + 3-methoxybenzoic acid derivatives → this compound

Process Optimization

The benzothiazole ring formation step is particularly critical and must be carefully controlled. The bromine should be added dropwise at a temperature below 5°C to prevent side reactions. The reaction mixture should be mechanically stirred to ensure proper mixing, and the pH during the neutralization step should be carefully controlled to around 6.

Modern One-Pot Synthesis Approach

Theoretical Background

Recent advances in green chemistry have led to the development of one-pot methodologies for the synthesis of benzothiazole derivatives, which can be adapted for our target compound.

Synthetic Procedure

One-Pot Benzothiazole Formation

The synthesis begins with a one-pot reaction of 3,5-difluoroaniline with carbon disulfide and iodomethane in the presence of a base to form the methylated benzothiazole-2-thione intermediate.

3,5-difluoroaniline + CS2/KOH + CH3I → 4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazole-2-thione
Microwave-Assisted Coupling

The thione intermediate is then reacted with 3-methoxybenzoyl chloride under microwave irradiation to accelerate the formation of the ylidene derivative.

4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazole-2-thione + 3-methoxybenzoyl chloride (microwave) → this compound

Advantages of Microwave Synthesis

Microwave-assisted synthesis offers several advantages for the preparation of benzothiazole derivatives:

  • Significantly reduced reaction times (8-10 minutes compared to 2+ hours)
  • Improved yields (76-80% compared to 38% using conventional heating)
  • Reduced formation of by-products
  • More energy-efficient process

These benefits make microwave-assisted synthesis an attractive option for the preparation of complex benzothiazole derivatives like our target compound.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Table 2. Comparison of Different Synthetic Routes

Synthetic Route Overall Yield (%) Number of Steps Reaction Time Environmental Impact
2-Mercaptobenzimidazole Derivatization 55-65 4 36-48 hours Moderate
Direct Synthesis from Benzothiazolin-2-one 60-70 3 24-30 hours Moderate
Modified Alkylation Method 65-75 3 20-24 hours Moderate to High
Benzothiazole Ring Formation 50-60 3 36-48 hours High
Modern One-Pot Approach 70-80 2 8-12 hours Low

Scalability and Industrial Applicability

The modern one-pot approach offers the best scalability due to its reduced number of steps and higher overall yield. However, for industrial-scale production, the direct synthesis from benzothiazolin-2-one may be preferred due to the availability of starting materials and established purification procedures.

Stereochemical Control

The stereochemical control of the (Z)-configuration at the ylidene double bond is critical for the biological activity of the compound. This is best achieved in the direct synthesis from benzothiazolin-2-one and the one-pot approach, where the formation of the ylidene bond occurs in a single step under controlled conditions.

Analytical Methods for Compound Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR spectroscopy are essential for confirming the structure of the synthesized compound. Key diagnostic signals include:

  • The methyl group attached to the benzothiazole nitrogen (δ 3.5-3.7 ppm)
  • The methoxy group (δ 3.8-3.9 ppm)
  • The aromatic protons of the benzothiazole and methoxybenzamide moieties (δ 6.5-8.0 ppm)
Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups:

  • C=N stretching (1600-1650 cm-1)
  • C=O stretching of the amide group (1660-1690 cm-1)
  • C-F stretching (1000-1100 cm-1)
Mass Spectrometry

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound, with the expected molecular ion peak corresponding to C16H12F2N2O2S.

Chromatographic Analysis

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are valuable techniques for monitoring reaction progress and assessing product purity. For TLC analysis, a solvent system of ethyl acetate/hexane (1:3) is typically effective for visualizing the target compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide

The closest structural analog is N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide (CAS 868375-63-7), which shares the benzothiazole backbone and methoxybenzamide substituent but differs in substitution patterns (Table 1) .

Table 1: Structural and Physicochemical Comparison

Property Target Compound Analog (CAS 868375-63-7)
Core Structure 1,3-Benzothiazole with 4,6-difluoro, 3-methyl 1,3-Benzothiazole with 4-fluoro, 3-ethyl
Benzamide Substituent 3-Methoxybenzamide 2-Methoxybenzamide
Molecular Formula C₁₆H₁₂F₂N₂O₂S (estimated) C₁₇H₁₅FN₂O₂S
Molecular Weight ~338.3 g/mol (estimated) 330.4 g/mol
XLogP3 ~4.5 (estimated; higher due to difluoro substitution) 4.0
Hydrogen Bond Acceptors 5 (2 F, 2 O in amide/methoxy, 1 S) 4
Topological Polar Surface Area ~67.2 Ų (similar to analog) 67.2 Ų
Key Structural Differences - Difluoro substitution (4,6-F₂) enhances electronegativity and lipophilicity. - Monofluoro (4-F) reduces steric hindrance.
- Methyl group (3-CH₃) may limit steric bulk compared to ethyl. - Ethyl (3-CH₂CH₃) increases hydrophobicity.
- 3-Methoxybenzamide vs. 2-methoxy: Alters hydrogen-bonding directionality.
Functional Implications

Lipophilicity and Bioavailability: The target compound’s difluoro substitution likely increases logP (~4.5 vs. Ethyl vs. methyl groups further modulate hydrophobicity.

Hydrogen-Bonding Networks : The 3-methoxy group in the target compound may engage in distinct intermolecular interactions compared to the analog’s 2-methoxy substituent, influencing crystal packing (via C=O⋯H or O–H⋯F bonds) .

Broker Comparison with Other Benzamide Derivatives

lists additional benzamide-based pesticides (e.g., etobenzanid, diflufenican), but these feature divergent substituents (e.g., dichlorophenyl, trifluoromethylpyridine), reducing direct comparability. For example:

  • Diflufenican : Contains a trifluoromethylpyridine moiety, enhancing herbicidal activity via stronger π-π stacking.
  • Etobenzanid : A dichlorophenyl group confers distinct steric and electronic properties.

Research Findings and Analysis

Crystallographic Insights

Structural elucidation of such compounds relies on software like SHELXL (for refinement) and ORTEP (for visualization) . The target compound’s difluoro substitution may lead to tighter crystal packing due to F⋯F interactions, whereas the analog’s ethyl group could disrupt regularity.

Biological Activity

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural framework that includes a benzothiazole moiety and difluoro substituents, which may enhance its interactions with various biological targets. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂F₂N₂OS. It possesses a molecular weight of approximately 294.31 g/mol. The compound's structure can be detailed as follows:

  • Benzothiazole Core : Provides a scaffold for biological activity.
  • Difluoro Substituents : Enhance lipophilicity and potentially improve binding to biological targets.
  • Methoxy Group : May contribute to the compound's solubility and stability.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar benzothiazole derivatives can inhibit cell growth in breast cancer cell lines (e.g., MCF-7) with IC50 values ranging from 1.2 µM to 5.3 µM .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated potential as inhibitors of acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's .
  • Alpha-glucosidase Inhibition : This activity suggests potential applications in managing diabetes by delaying carbohydrate absorption .

Antioxidant Activity

The antioxidant capacity of this compound has also been noted in comparative studies with standard antioxidants. The presence of methoxy and hydroxy groups is believed to enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells .

The biological activities of this compound are likely mediated through several mechanisms:

  • Binding Affinity : The difluoro and methoxy substituents may improve the compound's binding affinity to target enzymes and receptors .
  • Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to specific active sites on enzymes, which may elucidate its pharmacological effects .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into the unique features of this compound:

Compound NameStructureUnique Features
4-fluoro-N-[4-(trifluoromethoxy)-1H-benzimidazol]StructureContains trifluoromethoxy group enhancing lipophilicity
N-[4-(benzo[1,4]dioxan)]StructureFeatures a dioxane ring enhancing solubility
Benzamide derivatives with halogen substitutionsStructureHalogen substitutions affect reactivity and binding affinity

The unique combination of difluoro and methoxy groups in this compound may provide distinct biochemical properties not observed in other similar compounds.

Study 1: Antiproliferative Effects on MCF-7 Cells

A study conducted on the antiproliferative effects of N-substituted benzothiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 cells with IC50 values ranging from 1.5 µM to 5 µM . This suggests potential for further development as an anticancer agent.

Study 2: Enzyme Inhibition Profile

In vitro assays revealed that benzothiazole derivatives could inhibit alpha-glucosidase activity effectively. Compounds were tested at varying concentrations with results indicating that some derivatives achieved over 70% inhibition at concentrations as low as 10 µM . This positions N-[ (2Z)-4,6-difluoro...] as a candidate for further exploration in diabetes management.

Q & A

Basic: What are the standard synthetic routes for N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from substituted benzothiazole precursors. A common route includes:

Cyclization : Formation of the dihydrobenzothiazole core using 4,6-difluoro-3-methyl-1,3-benzothiazol-2-amine as a precursor.

Condensation : Reaction with 3-methoxybenzoyl chloride under anhydrous conditions, often in pyridine or dichloromethane, to form the imine bond (Z-configuration) .

Purification : Chromatography (e.g., silica gel) or recrystallization (e.g., methanol/water mixtures) to isolate the product.
Key Conditions :

  • Solvents: Pyridine, dichloromethane, or acetonitrile.
  • Catalysts: Triethylamine for deprotonation.
  • Yields: Typically 50–70%, depending on substituent reactivity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirms the Z-configuration via coupling constants (e.g., vinyl proton splitting) and distinguishes methoxy/difluoro substituents .
  • 19F NMR : Validates fluorine substitution patterns .

Mass Spectrometry (HRMS) : Determines molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns for structural validation .

X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H···N dimers in similar benzothiazoles) .

IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C–F bonds (~1200 cm⁻¹) .

Basic: How is initial biological activity screening conducted for this compound?

Methodological Answer:

In Vitro Assays :

  • Enzyme Inhibition : Test against targets like PFOR (pyruvate:ferredoxin oxidoreductase) using spectrophotometric assays to measure IC₅₀ values .
  • Antimicrobial Activity : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
Data Interpretation :

  • Compare activity to reference drugs (e.g., nitazoxanide for antiparasitic effects) .
  • Use dose-response curves to calculate EC₅₀/IC₅₀ values .

Advanced: How do substituents (e.g., difluoro, methoxy) influence the compound’s reactivity and stability?

Methodological Answer:

Electronic Effects :

  • Fluorine Substituents : Increase electrophilicity of the benzothiazole ring, enhancing reactivity in nucleophilic substitutions (e.g., SNAr) .
  • Methoxy Groups : Stabilize the amide bond via resonance but may reduce solubility in aqueous media .

Steric Effects :

  • 3-Methyl Group : Hinders rotation around the imine bond, stabilizing the Z-configuration .

Stability Studies :

  • pH-Dependent Degradation : Use HPLC to monitor degradation products under acidic/basic conditions (e.g., hydrolysis of the amide bond) .
  • Thermal Analysis : TGA/DSC to assess melting points and decomposition pathways .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Experimental Reproducibility :

  • Standardize assay conditions (e.g., buffer pH, incubation time) to minimize variability .
  • Use isogenic cell lines or identical microbial strains for cross-study comparisons.

Data Normalization :

  • Normalize activity metrics (e.g., IC₅₀) to internal controls (e.g., reference inhibitors) .

Mechanistic Studies :

  • SAR Analysis : Synthesize analogs to isolate substituent effects (e.g., replacing methoxy with ethoxy) .
  • Molecular Docking : Predict binding modes to explain potency variations (e.g., fluorine interactions with enzyme active sites) .

Advanced: What computational methods are used to predict binding interactions with biological targets?

Methodological Answer:

Molecular Docking :

  • Software: AutoDock Vina or Schrödinger Suite.
  • Protocol :

  • Prepare the ligand (compound) and target (e.g., PFOR enzyme) using force fields (e.g., OPLS-AA).
  • Define active sites using crystallographic data (e.g., PDB 4Y0) .
  • Analyze binding poses for hydrogen bonds (e.g., amide–N interactions) and hydrophobic contacts .

MD Simulations :

  • GROMACS/AMBER : Simulate ligand–target complexes (50–100 ns) to assess stability and binding free energies (MM-PBSA/GBSA) .

QSAR Modeling :

  • Build regression models using descriptors (e.g., logP, polar surface area) to predict activity trends .

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